molecular formula C22H18ClN3O3S B2776579 4-chloro-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide CAS No. 898456-21-8

4-chloro-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide

Cat. No.: B2776579
CAS No.: 898456-21-8
M. Wt: 439.91
InChI Key: ZLYGIXMUSMGVBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is a synthetic organic compound known for its versatile chemical properties and potential applications in various scientific fields. This compound belongs to the class of sulfonamides and contains both a quinazoline and a benzenesulfonamide moiety, contributing to its distinctive chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide generally involves the reaction of 2-methyl-4-oxoquinazoline with 4-chlorobenzenesulfonyl chloride in the presence of a base like pyridine. This step ensures the formation of the sulfonamide linkage. The conditions typically include maintaining the reaction temperature between 0°C to 5°C initially, then gradually increasing it to room temperature.

Industrial Production Methods: On an industrial scale, this compound can be synthesized using a similar approach but with optimized reaction conditions and scaling techniques to ensure higher yield and purity. Continuous flow reactors and automated systems can improve efficiency and control during large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-chloro-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide undergoes various types of chemical reactions including:

  • Substitution Reactions: The chloro group can participate in nucleophilic substitution reactions.

  • Oxidation and Reduction: The quinazoline moiety can undergo oxidation and reduction, altering its functional state.

  • Hydrolysis: The sulfonamide group may hydrolyze under acidic or basic conditions.

Common Reagents and Conditions: Common reagents used in these reactions include nucleophiles like amines or alcohols for substitution, oxidizing agents like hydrogen peroxide for oxidation, and acidic or basic solutions for hydrolysis.

Major Products: Major products of these reactions can include various substituted derivatives, oxidized forms of the quinazoline ring, and hydrolyzed products.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity provides numerous possibilities for creating derivatives with tailored properties.

Biology and Medicine: In biological research, it is explored for its potential as a therapeutic agent. The quinazoline moiety is known for its anticancer properties, making this compound a candidate for drug development studies.

Industry: Industrial applications may include its use as an intermediate in the synthesis of dyes, agrochemicals, and pharmaceuticals, benefiting from its robust chemical structure and reactivity.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide primarily involves its interaction with specific molecular targets. The quinazoline moiety may inhibit enzyme activity by binding to the active site, disrupting normal cellular processes. Pathways involved often include key signaling pathways related to cell proliferation and survival, particularly in cancer cells.

Comparison with Similar Compounds

  • 4-chloro-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)benzenesulfonamide

  • 2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-chlorobenzenesulfonamide

Uniqueness: Compared to these similar compounds, 4-chloro-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide has unique structural elements such as additional methyl groups that may enhance its binding affinity and reactivity

Properties

IUPAC Name

4-chloro-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O3S/c1-14-13-17(26-15(2)24-21-6-4-3-5-19(21)22(26)27)9-12-20(14)25-30(28,29)18-10-7-16(23)8-11-18/h3-13,25H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLYGIXMUSMGVBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C)NS(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.